tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate
Overview
Description
tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclopentyl ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate typically involves the protection of amines using carbamates. One common method is the use of tert-butoxycarbonyl (Boc) protecting group. The reaction generally involves the following steps:
Formation of the Carbamate: The reaction between tert-butyl chloroformate and the amine group of the cyclopentyl derivative in the presence of a base such as triethylamine.
Hydroxylation: Introduction of the hydroxyl group to the cyclopentyl ring, which can be achieved through various hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions may involve strong acids or bases to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Studied for its potential role in modulating biological pathways due to its structural features.
Medicine: Investigated for its potential therapeutic applications, including drug design and development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate involves its interaction with molecular targets through its carbamate and hydroxyl groups. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interaction with enzymes and receptors. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate
- tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
- tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate
Uniqueness
tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a carbamate moiety.
Properties
IUPAC Name |
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUKINULYZANSP-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616536 | |
Record name | tert-Butyl [(1S,3S)-3-hydroxycyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154737-89-0, 207729-04-2 | |
Record name | tert-Butyl [(1S,3S)-3-hydroxycyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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